2-(4-Fluorophenyl)thiazole-5-carbaldehyde
Overview
Description
“2-(4-Fluorophenyl)thiazole-5-carbaldehyde” is a chemical compound with the molecular formula C10H6FNOS . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in its ring structure .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiazole ring attached to a fluorophenyl group and a carbaldehyde group . The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Scientific Research Applications
Synthesis and Antimicrobial Activities
2-(4-Fluorophenyl)thiazole-5-carbaldehyde has been utilized in the synthesis of various heterocyclic compounds. Research shows that these compounds exhibit significant antimicrobial activities. For example, Abdel-Wahab et al. (2012) demonstrated the synthesis of new thiazole and pyrazoline heterocycles with antimicrobial properties (Abdel-Wahab, Abdel-Gawad, Awad, & Badria, 2012).
Role in Material Chemistry
In the field of material chemistry, derivatives of this compound have been explored for their physicochemical properties. Tokárová & Biathová (2018) synthesized bis(5,4-d)thiazoles with thiophene core and analyzed their UV-Vis and fluorescence properties, highlighting the importance in material chemistry (Tokárová & Biathová, 2018).
Crystal and Molecular Structure Analysis
The compound's crystal and molecular structure have been extensively studied. For instance, Banu et al. (2010) described the crystal and molecular structure of a related compound, providing insight into the molecular interactions and stability (Banu, Lamani, Khazi, & Begum, 2010).
Sensor Development for Fluoride Anion
Research by Tayade & Sekar (2017) explored the use of a novel thiazole-based carbaldehyde for the detection of fluoride anions. Their study revealed fluorescence enhancement in the presence of fluoride due to intramolecular charge transfer mechanisms, indicating its potential as a sensor (Tayade & Sekar, 2017).
Antioxidant Activity
The antioxidant potential of derivatives of this compound has been investigated. El Nezhawy et al. (2009) found that several compounds synthesized from 4-fluorobenzaldehyde showed promising antioxidant activity (El Nezhawy, Ramla, Khalifa, & Abdulla, 2009).
Potential in Drug Discovery
In drug discovery, compounds synthesized using this compound have shown potential in various therapeutic areas. For example, Thangarasu, Manikandan, & Thamaraiselvi (2019) synthesized novel pyrazole derivatives for evaluation in anti-breast cancer and anti-inflammatory applications (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(4-fluorophenyl)-1,3-thiazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNOS/c11-8-3-1-7(2-4-8)10-12-5-9(6-13)14-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMAURQPBMLMSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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